molecular formula C22H18N2O6 B3988764 4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate

4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate

Cat. No. B3988764
M. Wt: 406.4 g/mol
InChI Key: STNSAEWQUNQUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.2.1.0~2,6~]dec-4-yl)benzoate.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate involves the inhibition of various enzymes involved in the regulation of neurotransmitters. This compound binds to the active site of these enzymes and prevents the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This, in turn, leads to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to exhibit potent inhibitory activity against various enzymes involved in the regulation of neurotransmitters. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate in laboratory experiments include its potent inhibitory activity against various enzymes involved in the regulation of neurotransmitters and its potential applications in the treatment of neurodegenerative diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of novel derivatives of this compound with improved potency and selectivity.
3. Exploration of the potential applications of this compound in the treatment of other neurodegenerative diseases.
4. Investigation of the mechanism of action of this compound at the molecular level.
5. Development of new synthetic methods for the preparation of this compound.
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. This compound exhibits potent inhibitory activity against various enzymes involved in the regulation of neurotransmitters and has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in the treatment of other neurodegenerative diseases.

Scientific Research Applications

4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation. Therefore, this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-nitrophenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c25-20-18-12-4-5-13(10-12)19(18)21(26)23(20)16-3-1-2-14(11-16)22(27)30-17-8-6-15(7-9-17)24(28)29/h1-3,6-9,11-13,18-19H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNSAEWQUNQUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate
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4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate
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4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate
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4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate
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4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate
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4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate

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